REACTION_SMILES
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[CH3:1][C:2](=[O:3])[OH:4].[CH:5]1([CH:8]=[O:9])[CH2:6][CH2:7]1.[Cl:19][CH2:20][Cl:21].[NH2:10][c:11]1[n:12][cH:13][c:14]([Br:18])[cH:15][c:16]1[NH2:17]>>[CH:5]1([CH2:8][NH:17][c:16]2[c:11]([NH2:10])[n:12][cH:13][c:14]([Br:18])[cH:15]2)[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CC1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(Br)cnc1N
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Name
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Type
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product
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Smiles
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Nc1ncc(Br)cc1NCC1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |